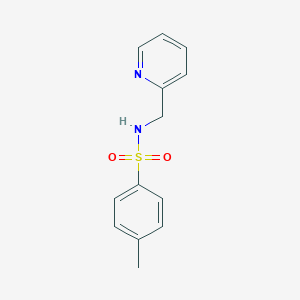![molecular formula C30H24N2 B189807 N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 167218-30-6](/img/structure/B189807.png)
N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine
概要
説明
N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound with the molecular formula C24H20N2. It is a derivative of biphenyl, where the biphenyl core is substituted with triphenylamine groups. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
科学的研究の応用
N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs and OPVs due to its excellent electronic properties.
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Triphenylamine Groups: The triphenylamine groups are introduced through a nucleophilic substitution reaction. This involves the reaction of the biphenyl core with triphenylamine under basic conditions.
Industrial Production Methods
Industrial production of N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine involves scaling up the laboratory synthesis methods. The key steps include:
Large-scale Coupling Reactions: Utilizing large reactors for the Suzuki-Miyaura coupling to produce the biphenyl core.
Efficient Substitution Reactions: Optimizing the nucleophilic substitution reaction to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenated benzene derivatives and triphenylamine are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and oxidized or reduced forms of the original compound.
類似化合物との比較
Similar Compounds
Terphenyls: Compounds with a similar biphenyl core but different substituents.
Triphenylamine Derivatives: Compounds with triphenylamine groups but different core structures.
Uniqueness
N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine is unique due to its combination of a biphenyl core with triphenylamine groups, providing it with distinct electronic and fluorescent properties that are highly valuable in organic electronics and bioimaging applications.
特性
IUPAC Name |
N-phenyl-4-[4-(N-phenylanilino)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-4-10-26(11-5-1)31-27-20-16-24(17-21-27)25-18-22-30(23-19-25)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPBZHOZZVRDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621487 | |
| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167218-30-6 | |
| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

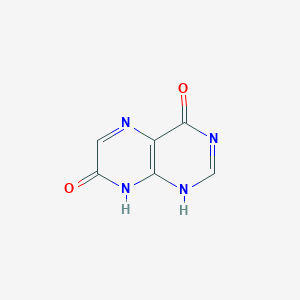

![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)

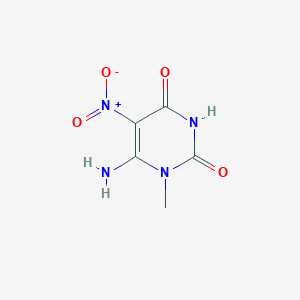
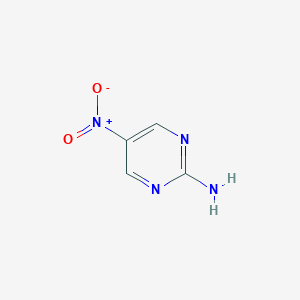
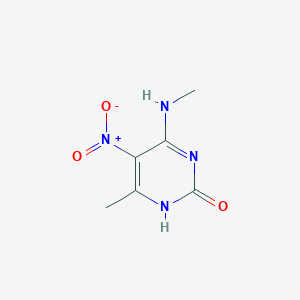
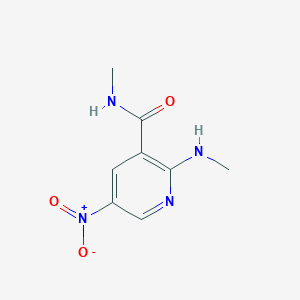
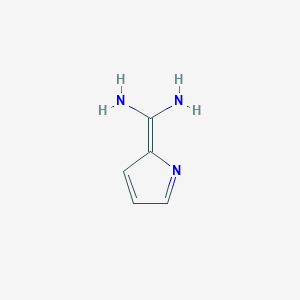
![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)

